GSK-J4 hydrochloride is a potent, selective, and cell-permeable small molecule inhibitor of histone lysine demethylases KDM6A (UTX) and KDM6B (JMJD3). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] These enzymes are responsible for the removal of trimethylation marks on lysine 27 of histone H3 (H3K27me3), a histone modification associated with gene silencing. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] By inhibiting KDM6A/B, GSK-J4 hydrochloride leads to an increase in global H3K27me3 levels, promoting gene silencing and impacting various cellular processes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Its role in scientific research primarily involves investigating the function of KDM6A/B in various biological processes and diseases, including cancer, inflammation, and development. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
GSK-J4 hydrochloride is a potent inhibitor of the histone H3 lysine 27 (H3K27) demethylase Jumonji domain-containing protein 3, commonly referred to as JMJD3. It is classified as a selective chemical probe designed for research purposes, particularly in the field of epigenetics and cancer biology. The compound has garnered interest due to its role in regulating gene expression through histone modification, specifically demethylation processes that influence chromatin structure and function.
GSK-J4 hydrochloride is derived from GSK-J1, which was initially developed as a JMJD3 inhibitor. The compound is classified under small molecule inhibitors and is utilized primarily in biochemical research to study the effects of histone demethylation on cellular processes. Its chemical formula is C24H27N5O2, with a molecular weight of 417.5 g/mol, and it has the CAS number 1373423-53-0 .
The synthesis of GSK-J4 hydrochloride involves several key steps. The process typically utilizes microwave-assisted organic synthesis to enhance reaction efficiency. A typical reaction setup includes:
The yield of GSK-J4 hydrochloride can be optimized through variations in reaction time and temperature, alongside careful monitoring of reactant concentrations.
The molecular structure of GSK-J4 hydrochloride features a complex arrangement that includes multiple aromatic rings and heterocycles. The compound's structural characteristics contribute to its ability to selectively target JMJD3:
The specific arrangement of functional groups within the molecule facilitates binding to the active site of JMJD3, thereby inhibiting its demethylase activity.
GSK-J4 hydrochloride primarily functions through competitive inhibition of JMJD3. This inhibition affects various downstream signaling pathways involved in inflammation and tumor progression:
The compound has also been shown to modulate cytokine production in immune cells, further illustrating its potential therapeutic applications.
The mechanism by which GSK-J4 exerts its effects involves several key processes:
Quantitative assays have shown that GSK-J4 can significantly reduce cell viability in various cancer cell lines at micromolar concentrations.
GSK-J4 hydrochloride exhibits several notable physical and chemical properties:
These properties make GSK-J4 suitable for both in vitro and in vivo studies.
GSK-J4 hydrochloride has a range of applications within scientific research:
The versatility of GSK-J4 makes it an important compound for advancing our understanding of epigenetic regulation in health and disease contexts.
GSK-J4 hydrochloride (ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate hydrochloride) is a potent dual inhibitor of the H3K27-specific demethylases JMJD3 (KDM6B) and UTX (KDM6A). Its mechanism centers on competitive disruption of the catalytic Jumonji C (JmjC) domain, which requires Fe²⁺ and α-ketoglutarate (α-KG) as cofactors for demethylase activity. GSK-J4 chelates Fe²⁺ within the enzyme's active site, preventing α-KG binding and blocking oxidative demethylation of H3K27me3/me2 marks [1] [9]. Structural analyses reveal that GSK-J4 occupies the substrate-binding pocket through hydrophobic interactions with residues Phe-139 and Tyr-121 in JMJD3, while forming hydrogen bonds with catalytic residues His-147 and Glu-191 [7] [10]. This binding induces allosteric changes that stabilize H3K27me3 chromatin marks, leading to transcriptional repression of genes involved in oncogenesis and inflammation [1] [4].
Table 1: Biochemical Inhibition Parameters of GSK-J4 Hydrochloride
Target Enzyme | IC₅₀ (μM) | Cofactor Competition | Primary Functional Consequence |
---|---|---|---|
JMJD3 (KDM6B) | 8.6 | Fe²⁺/α-KG | H3K27me3 accumulation |
UTX (KDM6A) | 6.6 | Fe²⁺/α-KG | H3K27me3 accumulation |
Data compiled from enzymatic assays using recombinant proteins and histone peptide substrates [1] [7] [10].
GSK-J4 exhibits high selectivity for UTX/JMJD3 over other JmjC-domain-containing demethylases. Screening against a panel of 20+ JMJ family members confirmed negligible inhibition (IC₅₀ >50 μM) of H3K4me3-demethylases (KDM5A-D), H3K9me2-demethylases (KDM3A), or H3K36me2-demethylases (KDM2A) [1] [6]. This selectivity arises from structural differences in the catalytic pockets: JMJD3/UTX possess a distinct "kinked" substrate-binding groove that accommodates GSK-J4's benzazepine-pyrimidine scaffold, whereas KDM5 enzymes feature a narrower pocket that sterically hinders binding [6] [10]. Notably, at concentrations ≤10 μM, GSK-J4 does not inhibit non-epigenetic iron-dependent enzymes like prolyl hydroxylases or DNA repair enzymes [1]. However, off-target effects may occur above 20 μM, including weak inhibition of KDM4B (IC₅₀ ~35 μM) [6].
Table 2: Selectivity Profile of GSK-J4 Across Histone Demethylases
Enzyme Class | Representative Members | IC₅₀ (μM) | Activity Impact |
---|---|---|---|
H3K27me3 Demethylases | JMJD3 (KDM6B), UTX (KDM6A) | 6.6–8.6 | Potent inhibition |
H3K4me3 Demethylases | KDM5A, KDM5B, KDM5C | >50 | No inhibition |
H3K9me2 Demethylases | KDM3A | >50 | No inhibition |
H3K36me2 Demethylases | KDM2A | >50 | No inhibition |
Data derived from in vitro enzyme activity assays using purified recombinant proteins [1] [6] [7].
GSK-J4 hydrochloride functions as a cell-permeable prodrug that undergoes rapid intracellular conversion to its active metabolite, GSK-J1. This bioactivation is catalyzed by cytoplasmic carboxylesterases, which cleave GSK-J4’s ethyl ester group to generate the polar carboxylic acid derivative GSK-J1 [7] [10]. While GSK-J1 exhibits superior target affinity (IC₅₀ = 60 nM against JMJD3 in cell-free assays), its membrane permeability is limited due to its charged carboxylate group. In contrast, the lipophilic prodrug GSK-J4 readily crosses cellular membranes and achieves intracellular GSK-J1 concentrations 20-fold higher than extracellular levels within 15 minutes of administration [7]. Hydrolysis occurs preferentially in immune cells (e.g., macrophages) and tumor microenvironments, where esterase expression is elevated, enabling localized demethylase inhibition [3] [10]. This activation mechanism minimizes off-target effects in esterase-poor tissues and underpins the compound’s utility in in vivo models of cancer and inflammation [1] [4].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.: 4261-17-0
CAS No.: